Cas no 184475-35-2 (Gefitinib)
Gefitinib is an irreversible tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). It offers targeted therapy in treating non-small cell lung cancer with EGFR mutations, potentially providing improved efficacy and reduced side effects compared to conventional chemotherapy. Effective dosages typically range from 250-500 mg per day.

Gefitinib structure
商品名:Gefitinib
Gefitinib 化学的及び物理的性質
名前と識別子
-
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
- GEFITINIB
- AKOS 91371
- n-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine
- ZD 1839
- 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-
- Gefitinib(TINIBS)
- Gefitinib (ZD1839)
- Gefitinib (ZD1839, Iressa®)
- Iressa
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
-  
- Irressat
- ZD-1839
- Gefinitib
- Getfitnib
- Gifitinib
- Ji Fei Ji
- Gefitinib WS
- ZD1839
- Gefitinib, >=99%
- Gefitinib iMpurity
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine
- 4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholiny
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4
- DTXSID8041034
- C22H24ClFN4O3
- KS-1204
- D01977
- Kinome_3322
- (3-CHLORO-4-FLUORO-PHENYL)-[7-METHOXY-6-(3-MORPHOLIN-4-YL-PROPOXY)-QUINAZOLIN-4-YL]-AMINE
- 184475-35-2
- Gefitinib,ZD-1839,Iressa
- Q417824
- SR-00000000262-2
- BG164498
- Iressa (AstraZeneca)
- AB01273954-01
- BRD-K64052750-001-23-3
- Z1546610485
- gefitinibum
- HMS3714A05
- Kinome_3321
- HMS3295A21
- Gefitinib (JP18/USAN/INN)
- DTXCID6021034
- SW199108-4
- GEFITINIB [EP MONOGRAPH]
- HY-50895
- HMS3748E17
- HMS3413H08
- SR-00000000262
- NCGC00159455-03
- CS-0124
- GEFITINIB (MART.)
- BCP01365
- HMS3677H08
- NCGC00159455-02
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine
- CHEMBL939
- NCGC00159455-06
- UNII-S65743JHBS
- NSC715055
- NSC-715055
- 3-Chloro-4-Fluoro-N-[(4z)-7-Methoxy-6-(3-Morpholin-4-Ylpropoxy)quinazolin-4(1h)-Ylidene]aniline
- Q-201149
- NSC 759856
- HY-50895G
- Tox21_111683_1
- CAS-184475-35-2
- CHEBI:49668
- NSC759856
- GEFITINIB [INN]
- G-4408
- HMS3244M21
- SY002154
- 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-(3-morpholinopropoxy)quinazoline
- NSC-800105
- SDCCGSBI-0634411.P005
- NCGC00159455-09
- Iressa (TN)
- CS-0622782
- GEFITINIB [WHO-DD]
- SR-00000000262-3
- s1025
- Gefitinib, >=98% (HPLC)
- AB01273954-02
- BCP9000718
- GTPL4941
- CU-00000000396-1
- STK621310
- Gefitinib (ZD1839)?
- SMR002204119
- 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-4-morpholin)propoxy)-
- HMS3654A07
- NS00006312
- 6-(3-morpholinopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
- NCGC00159455-14
- BRD-K64052750-001-22-5
- BCPP000221
- DB00317
- MLS003899193
- BRD-K64052750-001-17-5
- NCGC00159455-08
- K00240
- HMS3244N21
- Gefitinib (GMP)
- AC-1556
- SCHEMBL7866
- cid_123631
- NCGC00159455-04
- NSC-759856
- G0546
- Gefitini; Iressa
- IRE
- S65743JHBS
- BRD-K64052750-001-16-7
- GEFITINIB [MI]
- L01XE02
- EN300-123024
- HMS3244M22
- GEFITINIB [EMA EPAR]
- GEFITINIB [VANDF]
- GEFITINIB [ORANGE BOOK]
- GEFITINIB [MART.]
- CCG-220642
- N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
- Gefitinib [USAN:INN:BAN]
- AKOS000280752
- Gefitinib, EuropePharmacopoeia (EP) Reference Standard
- BDBM5447
- Gefitinib [USAN]
- BCB03_000781
- Tox21_111683
- MFCD04307832
- NCGC00159455-05
- Gefitinib for system suitability, EuropePharmacopoeia (EP) Reference Standard
- AB01273954_04
- CCRIS 9011
- HMS2089B19
- GEFITINIB [JAN]
- AB01273954-03
- Pharmakon1600-01502274
- 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)-quinazoline
- GEFITINIB (EP MONOGRAPH)
- NSC800105
- AB20814
- KBioSS_002241
- nchembio866-comp14
- Iressa(TM)
- Gefitinib
-
- MDL: MFCD04307832
- インチ: 1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
- InChIKey: XGALLCVXEZPNRQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C1C2C(=C([H])C(=C(C=2[H])OC([H])([H])C([H])([H])C([H])([H])N2C([H])([H])C([H])([H])OC([H])([H])C2([H])[H])OC([H])([H])[H])N=C([H])N=1)F
計算された属性
- せいみつぶんしりょう: 446.152097g/mol
- ひょうめんでんか: 0
- XLogP3: 4.1
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 回転可能化学結合数: 8
- どういたいしつりょう: 446.152097g/mol
- 単一同位体質量: 446.152097g/mol
- 水素結合トポロジー分子極性表面積: 68.7Ų
- 重原子数: 31
- 複雑さ: 545
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ぶんしりょう: 446.9
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.322
- ゆうかいてん: 194.0 to 198.0 deg-C
- ふってん: 586.8°C at 760 mmHg
- フラッシュポイント: 308.7℃
- 屈折率: 1.621
- ようかいど: Sparingly soluble (
- PSA: 68.74000
- LogP: 4.28650
- ようかいせい: 自信がない
- 最大波長(λmax): 332(lit.)
Gefitinib セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H351-H361-H373
- 警告文: P201-P202-P260-P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25; S36; S26
- RTECS番号:HP1149700
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
Gefitinib 税関データ
- 税関コード:29143900
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Gefitinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC2103-100 mg |
Gefitinib (ZD1839) |
184475-35-2 | 99% | 100mg |
$150.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BZ524-1g |
Gefitinib |
184475-35-2 | 99%,BR, | 1g |
¥68.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G96261-20mg |
Gefitinib |
184475-35-2 | 20mg |
¥198.0 | 2021-09-09 | ||
Ambeed | A109874-25g |
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |
184475-35-2 | 98% | 25g |
$117.0 | 2025-02-22 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002154-5g |
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-(3-morpholinopropoxy)quinazoline |
184475-35-2 | ≥98% | 5g |
¥150.00 | 2024-07-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1181-50mg |
Gefitinib |
184475-35-2 | 100% | 50mg |
¥ 327 | 2023-09-07 | |
Ambeed | A109874-250mg |
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |
184475-35-2 | 98% | 250mg |
$6.0 | 2025-02-22 | |
Ambeed | A109874-1g |
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |
184475-35-2 | 98% | 1g |
$12.0 | 2025-02-22 | |
Enamine | EN300-123024-0.1g |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine |
184475-35-2 | 95% | 0.1g |
$19.0 | 2023-11-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202166C-5g |
Gefitinib, |
184475-35-2 | >99% | 5g |
¥2444.00 | 2023-09-05 |
Gefitinib サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:184475-35-2)Gefitinib
注文番号:A812870
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:58
価格 ($):353.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:184475-35-2)ressa
注文番号:5674809
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally
atkchemica
ゴールドメンバー
(CAS:184475-35-2)Gefitinib
注文番号:CL12457
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:33
価格 ($):discuss personally
Gefitinib 関連文献
-
Yangui Chen,Xiaoxia Li,Hong Xiao,Jinpeng Xiao,Bo Li,Xiaoyan Chen,Yong Wang,Du Cheng,Xintao Shuai RSC Adv. 2018 8 2082
-
Yunxiang Qi,Jinyi Lang,Xiaodong Zhu,Jianming Huang,Lu Li,Guangming Yi RSC Adv. 2020 10 1132
-
Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617
-
Ying Huang,Qing-Hua Hu,Gui-Xian Song,Zhu Tao,Sai-Feng Xue,Qian-Jiang Zhu,Qing-di Zhou,Gang Wei RSC Adv. 2014 4 3348
-
Qiang Wu,Yingying Jing,Tan Zhao,Jing Gao,Mingjun Cai,Haijiao Xu,Yi Liu,Feng Liang,Junling Chen,Hongda Wang Nanoscale 2020 12 21591
-
Guimin Chen,Lei Ye,Yufei Han,Ping Han RSC Adv. 2019 9 21139
-
7. Screening target components from Radix salviae miltiorrhiae using an EGFR/CMC-online-HPLC/MS methodSheng-Li Han,Tao Zhang,Jing Huang,Zhi-Gang Hu,Si-Cen Wang Anal. Methods 2012 4 1078
-
Le Wang,Lujia Li,Liyan Zhao,Changjiao Liu,Jiao Liu,Liang Liu,Pingping Lin,Bo Liu,Mingchun Li RSC Adv. 2016 6 95780
-
Priyanka Upadhyay,Avijit Ghosh,Arijita Basu,P. A. Pranati,Payal Gupta,Shaswati Das,Sushmita Sarker,Mousumi Bhattacharjee,Saurav Bhattacharya,Swatilekha Ghosh,Sreya Chattopadhyay,Arghya Adhikary Biomater. Sci. 2021 9 8285
-
Yi Hu,Leilei Shi,Yue Su,Chuan Zhang,Xin Jin,Xinyuan Zhu Biomater. Sci. 2017 5 792
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Other Chemical additives Functional Additives
- Pharmaceutical and Biochemical Products Medical Target Class
184475-35-2 (Gefitinib) 関連製品
- 150-76-5(Mequinol)
- 847949-49-9(O-Desmethyl Gefitinib)
- 331771-20-1(ZM-447439)
- 857091-32-8(Gefitinib-d)
- 675126-26-8(4-Methoxy-5-3-(morpholin-4-yl)propoxy-2-nitrobenzonitrile)
- 101-84-8(phenoxybenzene)
- 246512-44-7(Gefitinib impurity 2)
- 32171-39-4(Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propen-1-yl)-w-methoxy-)
- 123-11-5(p-Methoxybenzaldehyde)
- 847949-51-3(Gefitinib Morpholine N-oxide)
推奨される供給者
Shanghai Joy Biotech Ltd
(CAS:184475-35-2)Gefitinib(For Research)

清らかである:98%
はかる:100g;1kg;10kg;25kg
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:184475-35-2)Gefitinib

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ